![molecular formula C23H26N2O4S B4106370 ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4106370.png)
ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
The compound belongs to the pyrimidine derivative family, known for its versatile chemical properties and potential pharmacological activities. Pyrimidine derivatives are synthesized through various chemical reactions, featuring a core structure that allows for a wide range of chemical modifications.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including our compound, typically involves multistep reactions, such as the Biginelli reaction, which is a three-component cyclocondensation involving an aldehyde, a β-keto ester, and urea or thiourea. This method provides a straightforward approach to constructing the pyrimidine ring system. Researchers have developed various modifications to this reaction, employing different catalysts and conditions to enhance yield and selectivity (H. Nagarajaiah & N. Begum, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing detailed conformational data such as dihedral angles and bond lengths. These compounds often exhibit a twist-boat conformation, with significant interactions stabilizing the crystal structure, including C-H…O, N-H…S, and C-H…π interactions, which are crucial for understanding the compound's reactivity and properties (H. Nagarajaiah & N. Begum, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-27-17-13-12-16(14-18(17)28-5-2)21-19(22(26)29-6-3)20(24-23(30)25-21)15-10-8-7-9-11-15/h7-14,21H,4-6H2,1-3H3,(H2,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJIBCKPWZDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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